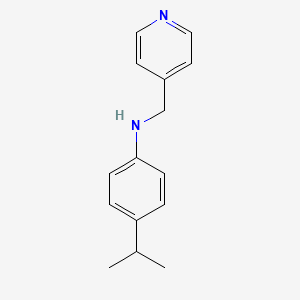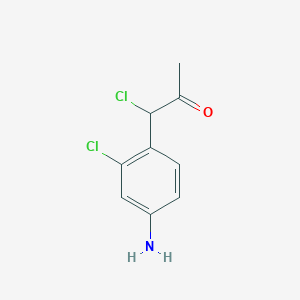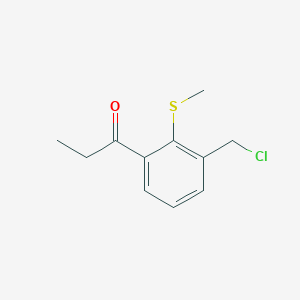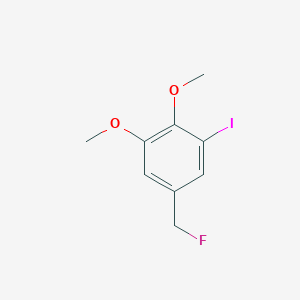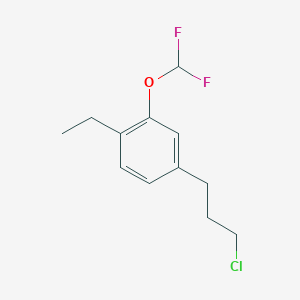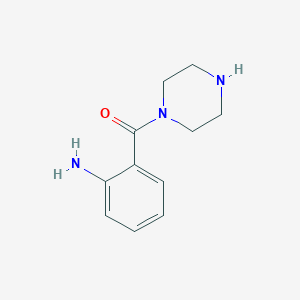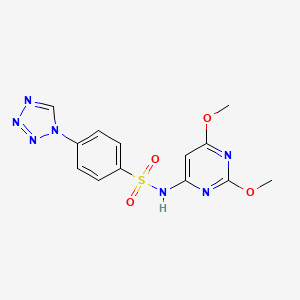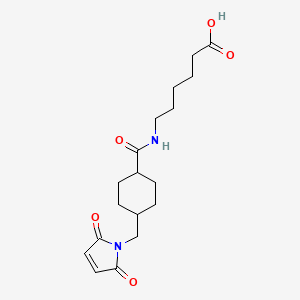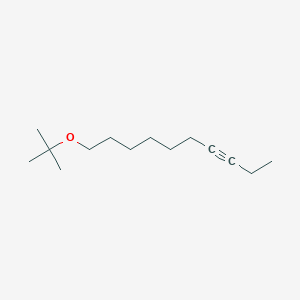
10-tert-Butoxydec-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-tert-Butoxydec-3-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a decyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-tert-Butoxydec-3-yne typically involves the alkylation of a terminal alkyne with a tert-butyl halide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl group. The general reaction scheme is as follows:
Preparation of Potassium tert-Butoxide: Potassium metal is reacted with tert-butyl alcohol to form potassium tert-butoxide.
Alkylation Reaction: The terminal alkyne is treated with potassium tert-butoxide and tert-butyl halide under an inert atmosphere (e.g., nitrogen) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
10-tert-Butoxydec-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or sodium amide (NaNH₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
10-tert-Butoxydec-3-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-tert-Butoxydec-3-yne involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions. The alkyne moiety can engage in π-π interactions and undergo addition reactions with electrophiles.
Comparison with Similar Compounds
Similar Compounds
10-tert-Butoxydec-1-yne: Similar structure but with the alkyne group at a different position.
10-tert-Butoxydec-2-yne: Another positional isomer with the alkyne group at the second carbon.
10-tert-Butoxydec-4-yne: Positional isomer with the alkyne group at the fourth carbon.
Properties
CAS No. |
100669-80-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
10-[(2-methylpropan-2-yl)oxy]dec-3-yne |
InChI |
InChI=1S/C14H26O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h5,8-13H2,1-4H3 |
InChI Key |
SSJFMIFRBGVMPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


